molecular formula C9H7Cl2N3O2 B595040 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1313712-28-5

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B595040
CAS No.: 1313712-28-5
M. Wt: 260.074
InChI Key: NUDLWDDNCNLMCX-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-chloromethyl-7-methylimidazo[1,2-a]pyridine with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the imidazole ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxyl or alkoxy groups.

Major Products Formed

Scientific Research Applications

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects. The dichloromethyl group can also participate in covalent bonding with target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-5-2-3-13-6(4-5)12-7(8(10)11)9(13)14(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDLWDDNCNLMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724925
Record name 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-28-5
Record name 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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